![molecular formula C10H14FNO2 B2705796 2-Fluoro-6-(3-methoxypropoxy)aniline CAS No. 1183939-76-5](/img/structure/B2705796.png)
2-Fluoro-6-(3-methoxypropoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Fluoro-6-(3-methoxypropoxy)aniline” is a chemical compound with the molecular formula C10H14FNO2 . It has an average mass of 199.222 Da and a monoisotopic mass of 199.100861 Da .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-6-(3-methoxypropoxy)aniline” consists of 10 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-6-(3-methoxypropoxy)aniline” are not fully detailed in the sources retrieved. It has a molecular weight of 199.22 .Scientific Research Applications
Synthesis and Chemical Reactivity
- Fluoroquinolones Synthesis : Fluoro-substituted anilines are key intermediates in the synthesis of 3-fluoro-2-quinolones, which are important compounds in medicinal chemistry. The condensation of lithium anilides with methyl 2-fluoro-3-methoxy-2-propenoate illustrates the utility of fluoroanilines in synthesizing heterocyclic compounds (Mävers & Schlosser, 1996).
- Fluorescence Quenching : Studies on boronic acid derivatives have demonstrated the impact of substituents like fluoro and methoxy groups on fluorescence quenching, revealing insights into the electronic and conformational effects influenced by these groups. This understanding is crucial for designing fluorescent sensors and probes (Geethanjali et al., 2015).
Biomedical Applications
- Kinase Inhibition : Docking and quantitative structure–activity relationship (QSAR) studies of fluoro-substituted aniline derivatives have provided valuable information on their potential as kinase inhibitors, a crucial aspect in cancer therapy research (Caballero et al., 2011).
- Supercapacitor Materials : The combination of graphene with polyaniline derivatives, including methoxy aniline, has been explored for supercapacitor applications. These nanocomposites exhibit impressive specific capacitances, showcasing the potential of fluoro and methoxy aniline derivatives in energy storage technologies (Basnayaka et al., 2013).
Advanced Materials and Catalysis
- Organic Synthesis : Research on the use of fluoro and methoxy aniline derivatives in catalytic reactions has opened up new pathways for the synthesis of complex organic molecules, including quinazolines and isoindolinones, which are of interest in pharmaceutical chemistry and material science (Wu et al., 2021).
Photophysical Studies
- Fluorescent Sensors : The development of Schiff-base fluorescent sensors for metal ions, utilizing the unique properties of methoxy-substituted anilines, highlights the role of these compounds in creating sensitive and selective detection systems for biological and environmental applications (Tian et al., 2015).
Mechanism of Action
Target of Action
Anilines and their derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Anilines typically act through nucleophilic substitution reactions . The compound may interact with its targets, leading to changes in their function .
Biochemical Pathways
It’s worth noting that anilines are often involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that at least 80% of a related compound, 2-fluoroaniline, is excreted in the urine within 24 hours .
Result of Action
Anilines and their derivatives can have various effects depending on their specific structures and the biological targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-6-(3-methoxypropoxy)aniline. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity and interactions with biological targets .
Safety and Hazards
properties
IUPAC Name |
2-fluoro-6-(3-methoxypropoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-6-3-7-14-9-5-2-4-8(11)10(9)12/h2,4-5H,3,6-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOUYBQLPNFSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C(=CC=C1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.